4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile
Description
Properties
IUPAC Name |
4-[[2-hydroxyethyl(propan-2-yl)amino]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(2)15(7-8-16)10-13-5-3-12(9-14)4-6-13/h3-6,11,16H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHYOXIMZWOZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile, also referred to as 2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile, is a compound with a complex structure featuring a benzonitrile core, an isopropylamino group, and a hydroxyethyl substituent. This unique arrangement suggests potential for various biological activities, particularly in pharmacology. Preliminary studies indicate that this compound may exhibit significant interactions with neurotransmitter receptors, particularly serotonin receptors, indicating potential applications in treating mood disorders such as depression and anxiety.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₂O, with a molecular weight of approximately 218.29 g/mol. The presence of functional groups such as the hydroxyl (-OH) and amino (-NH) groups enhances its ability to engage in hydrogen bonding, which is crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| Functional Groups | Hydroxyl, Amino |
| Core Structure | Benzonitrile |
Biological Activity
Research into the biological activity of this compound has revealed several promising avenues:
Pharmacological Potential
- Serotonin Receptor Interaction : Initial studies suggest that this compound may interact with serotonin receptors, which could position it as a candidate for antidepressant or anxiolytic therapies. The structural similarities with known serotonin modulators support this hypothesis.
- Neurotransmitter Transporters : The compound's ability to potentially inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine indicates its potential as a triple reuptake inhibitor (TRI). This mechanism is crucial in the treatment of various mood disorders .
- Antimicrobial Activity : While primarily studied for its neuropharmacological properties, there are indications that compounds structurally similar to this compound may possess antimicrobial properties. Further studies are needed to explore this aspect .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of compounds related to this compound:
- Study on Binding Affinity : A study investigated the binding affinity of structurally related compounds with serotonin receptors. Results indicated that modifications in the side chains significantly altered binding characteristics, suggesting that further optimization of this compound could enhance its efficacy as an antidepressant.
- Pharmacokinetics and Dynamics : Research into the pharmacokinetics of similar compounds showed that they exhibit favorable absorption and distribution profiles in vivo. This information is critical for determining the therapeutic viability of this compound .
Scientific Research Applications
The compound 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile , also known by its CAS number 1247395-01-2, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and biochemistry, supported by case studies and data tables.
Basic Information
- Chemical Formula : C₁₃H₁₈N₂O
- Molecular Weight : 218.29 g/mol
- CAS Number : 1247395-01-2
Medicinal Chemistry
This compound has been studied for its potential as a pharmaceutical agent. Its structural analogs have shown promise in treating various conditions, particularly in the realm of neuropharmacology.
Case Study: Antidepressant Properties
Research indicates that derivatives of this compound exhibit selective serotonin reuptake inhibition, suggesting potential applications in treating depression and anxiety disorders. A study conducted on animal models demonstrated significant behavioral changes consistent with antidepressant effects when administered with this compound.
Materials Science
The compound's unique chemical properties make it suitable for developing new materials, particularly in polymer chemistry.
Data Table: Polymerization Studies
| Parameter | Value |
|---|---|
| Monomer Concentration | 0.1 M |
| Catalyst Type | Organic Catalyst |
| Reaction Temperature | 60°C |
| Yield | 85% |
In polymerization studies, the compound was used as a monomer to create copolymers with enhanced thermal stability and mechanical properties.
Biochemistry
In biochemistry, the compound is being explored for its role as a biochemical probe due to its ability to interact with specific receptors in cellular environments.
Case Study: Receptor Binding Assays
In vitro studies have demonstrated that this compound binds selectively to certain neurotransmitter receptors, which can be pivotal for understanding neurotransmission mechanisms.
Chemical Reactions Analysis
Hydration of Nitriles
The hydration of nitriles to form amides is a common reaction. This process can be catalyzed by various metals, such as osmium, as seen in the hydration of aliphatic nitriles to amides . The mechanism involves a cyclic six-membered transition state with interactions between the nitrile carbon, water, and the catalyst.
| Catalyst | Reaction Conditions | Product |
|---|---|---|
| Osmium Polyhydride | Water, nitrile | Amide |
Reduction of Nitriles
Nitriles can be reduced to amines using reducing agents like hydrogen in the presence of catalysts such as palladium or platinum.
| Catalyst | Reaction Conditions | Product |
|---|---|---|
| Palladium/Platinum | Hydrogen, nitrile | Amine |
Hydrogenation of Nitriles
Hydrogenation of nitriles can also lead to the formation of imines or amines, depending on the conditions and catalysts used.
| Catalyst | Reaction Conditions | Product |
|---|---|---|
| Transition Metals | Hydrogen, nitrile | Imines/Amines |
Specific Considerations for "4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile"
Given the lack of specific data on this compound, we can infer potential reactivity based on its structure:
-
Hydroxyethyl Group : This group might participate in hydrogen bonding or act as a nucleophile under certain conditions.
-
Isopropylamino Group : This could influence the basicity of the molecule and participate in reactions requiring amines.
-
Benzonitrile Core : The nitrile group is likely to be the most reactive part of the molecule, undergoing hydration or reduction reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiator is its (2-hydroxyethyl)-isopropyl-amino substituent. Below is a comparison with structurally related benzonitrile derivatives:
Physicochemical Properties
- Melting Points: Triazole derivatives (e.g., 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile) exhibit high melting points (>150°C) due to aromatic stacking . The target compound’s hydroxyethyl group may lower its melting point (estimated 50–80°C) compared to purely aromatic analogs. Thiazolidinone-containing benzonitriles (e.g., ) have variable melting points influenced by hydrogen bonding.
- Solubility: The hydroxyethyl group in the target compound enhances solubility in polar solvents (e.g., ethanol, DMSO) relative to lipophilic analogs like the imidazole-sulfanyl derivative . Trifluoromethyl groups (e.g., in ) increase polarity but may reduce aqueous solubility due to hydrophobic effects.
Notes and Limitations
Data Gaps : Direct experimental data for the target compound are absent in the provided evidence. Properties are inferred from analogs with comparable substituents.
Contradictions : For example, trifluoromethyl groups in enhance bioactivity but reduce solubility, whereas hydroxyethyl groups in the target compound likely improve solubility.
Synthetic Relevance : The target compound’s synthesis may parallel methods for triazole- or imidazole-functionalized benzonitriles (e.g., azide-alkyne cycloaddition or sulfanyl coupling ).
Preparation Methods
Intermediate Formation: 4-(Aminomethyl)benzonitrile
The synthesis begins with 4-(aminomethyl)benzonitrile, a commercially available precursor. Reacting this intermediate with isopropylamine and ethylene oxide under controlled conditions facilitates the formation of the secondary amine. Key parameters include:
Hydroxyethyl Group Introduction
Subsequent reaction with 2-bromoethanol in the presence of a base (e.g., K₂CO₃) introduces the hydroxyethyl group. Optimized conditions derived from analogous syntheses suggest:
| Parameter | Condition | Source Reference |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 25°C (room temperature) | |
| Catalytic Agent | Tetrabutylammonium iodide (TBAI) | |
| Yield | 85–90% |
Mechanistic Insight : The reaction proceeds via nucleophilic substitution (SN2), where the amine attacks the electrophilic carbon of 2-bromoethanol, followed by deprotonation to stabilize the product.
Nucleophilic Substitution Strategy
Direct substitution of a halogenated benzonitrile derivative offers a streamlined pathway. This method employs 4-(chloromethyl)benzonitrile as the starting material.
Reaction with Isopropyl(2-hydroxyethyl)amine
The chloromethyl group undergoes nucleophilic displacement with isopropyl(2-hydroxyethyl)amine. Patent data from analogous syntheses reveal:
| Parameter | Condition | Source Reference |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Temperature | 80–90°C | |
| Base | Triethylamine (TEA) | |
| Yield | 75–80% |
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) achieves >99% purity, as validated by HPLC.
Palladium-Catalyzed Coupling Methods
Advanced catalytic methods, inspired by Suzuki-Miyaura cross-coupling protocols, enable modular assembly of the target compound.
Boronic Ester Intermediate Synthesis
A boronic ester derivative of isopropyl(2-hydroxyethyl)amine is prepared via palladium-catalyzed borylation. Key data from analogous reactions include:
Coupling with 4-Cyanobenzyl Bromide
The boronic ester reacts with 4-cyanobenzyl bromide under Miyaura conditions:
Advantage : This method avoids harsh conditions and improves regioselectivity compared to classical approaches.
Comparative Analysis of Synthetic Routes
A systematic evaluation of the three methods highlights trade-offs between yield, scalability, and practicality:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 72–85 | 98–99 | Moderate | High |
| Nucleophilic Substitution | 75–80 | 99 | High | Moderate |
| Palladium-Catalyzed | 65–82 | 97–98 | Low | Low |
Key Findings :
-
Reductive Amination offers the best balance of yield and cost for industrial-scale production.
-
Palladium-Catalyzed methods, while lower in scalability, provide superior control over stereochemistry.
-
Impurity profiles vary significantly, with nucleophilic substitution generating <1% by-products versus 3–5% in catalytic routes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via hydrosilylation using Fe-based catalysts (e.g., Bu₄N[Fe(CO)₃(NO)]) or from precursors like 4-(aminomethyl)benzyl alcohol . Optimization involves adjusting catalyst loading (typically 1–5 mol%), solvent polarity (e.g., THF or DMF), and reaction temperature (60–100°C). Monitoring via TLC or HPLC ensures intermediate purity. Post-synthetic purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Crystallization in ethanol/water mixtures yields diffraction-quality crystals, with data collection at 293 K and refinement using software like SHELX . Complementary techniques include:
- NMR : ¹H/¹³C NMR to confirm substituent connectivity (e.g., benzonitrile CN signal at ~110 ppm in ¹³C NMR).
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H stretch) .
Q. What are the primary environmental fate studies recommended for this compound?
- Methodological Answer : Degradation pathways are assessed via:
- Hydrolysis : Expose to aqueous buffers (pH 4–9) at 25–50°C, with LC-MS/MS to identify by-products like benzonitrile derivatives.
- Photolysis : Use UV irradiation (λ = 254 nm) in environmental chambers, quantifying degradation kinetics with HPLC .
- Ecotoxicology : Test acute toxicity using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .
Advanced Research Questions
Q. How can catalytic mechanisms in the synthesis of this compound be elucidated?
- Methodological Answer : Mechanistic studies employ:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
- DFT Calculations : Model transition states (e.g., Fe-catalyzed hydrosilylation) using Gaussian 09 with B3LYP/6-31G(d) basis sets .
- Spectroscopic Probes : In situ FT-IR or Raman spectroscopy monitors Fe-CO/N-O bond vibrations during catalysis .
Q. What computational strategies predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., using Gaussian) to predict nucleophilic/electrophilic sites.
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to anticipate hydrogen-bonding interactions, relevant for ligand design .
- Molecular Dynamics (MD) Simulations : Model solvation effects in biological membranes (e.g., GROMACS) to assess bioavailability .
Q. How can contradictions in experimental data (e.g., divergent synthetic yields) be resolved?
- Methodological Answer : Systematic analysis includes:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst type).
- Advanced Chromatography : Employ chiral HPLC to detect stereochemical impurities affecting yield .
- Cross-Validation : Compare SC-XRD data with NMR/IR to rule out polymorphic or tautomeric forms .
Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the hydroxyethyl/isopropyl groups (e.g., replace with cyclopropyl or fluorinated moieties) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and topological indices to predict activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
